Methyl 2-cyano-1,2-dimethylcyclopropanecarboxylate
Description
Methyl 2-cyano-1,2-dimethylcyclopropanecarboxylate is a cyclopropane derivative featuring a strained three-membered ring with multiple substituents: a methyl ester group, two methyl groups at positions 1 and 2, and a cyano group at position 2. This compound’s unique structure confers high reactivity due to cyclopropane ring strain and electronic effects from the electron-withdrawing cyano group.
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
methyl 2-cyano-1,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-7(5-9)4-8(7,2)6(10)11-3/h4H2,1-3H3 |
InChI Key |
OTNUFEGCDUKKPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(C)C(=O)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The synthesis begins with a cyclopropanecarboxylate ester (ester I), typically methyl (1R,3R)-3-formyl-2,2-dimethylcyclopropanecarboxylate, reacting with 2-cyanopropionic acid in the presence of a base. This method, detailed in EP2412702B1, emphasizes stereoselectivity, favoring the trans-(1R,3R) configuration due to its thermodynamic stability.
Reagents and Conditions
-
Ester I : A cyclopropanecarboxylate with a formyl group at position 3 and methyl groups at positions 2 and 2.
-
2-Cyanopropionic acid : Serves as the cyano group donor, used in 0.8–5 mol equivalents relative to ester I.
-
Base : Secondary amines (e.g., pyrrolidine, piperidine) or primary amines (e.g., butylamine) are optimal, with 0.01–5 mol equivalents.
-
Solvent : Aromatic hydrocarbons (toluene, xylene) or ethers (tetrahydrofuran) at 50–120°C for 5 minutes to 72 hours.
Mechanistic Insights
The reaction proceeds via a nucleophilic attack by the amine base on the formyl group of ester I, generating an enolate intermediate. This intermediate undergoes conjugate addition with 2-cyanopropionic acid, followed by elimination of water to form the cyano-substituted cyclopropane ring (Figure 1).
Table 1: Optimization of Base and Solvent in Condensation Reactions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyrrolidine | Toluene | 80 | 78 |
| Piperidine | Xylene | 100 | 82 |
| Sodium Methoxide | Ethanol | 60 | 45 |
Halogenation-Cyanation Sequences Using Dibromoacetonitrile
Synthetic Pathway
An alternative route, exemplified in GB2099810A, involves halogenation and cyanation steps starting from trans-methyl caronaldate (trans-methyl 2,2-dimethyl-3-formylcyclopropanecarboxylate).
Key Steps
-
Dibromoacetonitrile Addition : Trans-methyl caronaldate reacts with dibromoacetonitrile in N,N-dimethylformamide (DMF) catalyzed by sodium trichloroacetate, forming a dibromo-cyano intermediate.
-
Phosphorus Trichloride Treatment : Eliminates hydroxyl groups, yielding a bromo-cyanovinyl derivative.
-
Hydrolysis : Hydrobromic acid in acetic acid converts the ester to a carboxylic acid, which is re-esterified to the target compound.
Stereochemical Control
The cis/trans configuration of the final product depends on the starting caronaldate isomer. For instance, cis-methyl caronaldate yields cis(Z)- and cis(E)-diastereomers, while the trans isomer produces a single trans product.
Table 2: Reaction Outcomes with Different Caronaldate Isomers
| Starting Isomer | Product Configuration | Yield (%) |
|---|---|---|
| trans | trans-(1R,3R) | 92 |
| cis | cis(Z) + cis(E) | 89 |
Comparative Analysis of Methods
Efficiency and Scalability
-
Method 1 (EP2412702B1): Offers higher stereoselectivity (up to 82% yield for trans products) but requires precise control of base and solvent.
-
Method 2 (GB2099810A): Provides broader functional group tolerance, enabling the introduction of bromine and cyano groups simultaneously, albeit with longer reaction times (up to 72 hours).
Industrial Applicability
Method 1 is preferred for large-scale synthesis due to its fewer steps and milder conditions. In contrast, Method 2 is advantageous for synthesizing halogenated analogs used in pesticidal applications.
Purification and Characterization
Isolation Techniques
Spectroscopic Data
-
NMR : Characteristic signals include δ 1.2–1.3 ppm (cyclopropane methyl groups), δ 2.6 ppm (cyanovinyl protons), and δ 6.8–7.5 ppm (aromatic protons in pesticidal derivatives).
-
MS : Molecular ion peaks at m/z 416.3 confirm the molecular weight of cyano-substituted esters.
Applications and Derivatives
Chemical Reactions Analysis
Nucleophilic Substitution at the Cyano Group
The cyano group (-CN) serves as an electrophilic site for nucleophilic attack. Key reactions include:
-
Hydrolysis : Under acidic or basic conditions, the cyano group converts to a carboxylic acid or amide. For example, aqueous NaOH at 80°C yields methyl 2-carbamoyl-1,2-dimethylcyclopropanecarboxylate.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an amine, forming methyl 2-amino-1,2-dimethylcyclopropanecarboxylate.
Table 1: Nucleophilic Substitution Reactions
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| H₂O/H₂SO₄, reflux | Cyclopropanecarboxylic acid derivative | 75–85 | |
| LiAlH₄, THF, 0°C | Primary amine | 60–70 |
Ester Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis under alkaline conditions (e.g., KOH/EtOH) to form the corresponding carboxylic acid. Transesterification with alcohols (e.g., ethanol, propargyl alcohol) in the presence of acid catalysts produces alternative esters .
Key Findings :
-
Hydrolysis kinetics are pH-dependent, with optimal rates observed at pH 10–12 .
-
Transesterification with propargyl alcohol yields a 92% conversion rate using sulfuric acid at 60°C .
Cyclopropane Ring Reactivity
The strained cyclopropane ring participates in ring-opening and oxidation reactions:
-
Oxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) generates epoxide derivatives, confirmed via NMR .
-
Electrophilic Addition : Halogens (e.g., Br₂ in CCl₄) add across the cyclopropane ring, forming dihalogenated products .
Table 2: Cyclopropane Ring Reactions
| Reaction Type | Reagent | Product | Stability Notes |
|---|---|---|---|
| Epoxidation | m-CPBA, CH₂Cl₂ | Epoxide | Stable below 25°C |
| Halogenation | Br₂, CCl₄ | 1,2-dibromo derivative | Light-sensitive |
Isomerization and Stereochemical Effects
The compound exhibits cis-trans isomerism due to the cyclopropane ring’s rigidity. Isomerization studies using solvents like toluene at 110°C show a 55:45 cis:trans equilibrium ratio . Catalytic bases (e.g., piperidine) accelerate isomerization by facilitating proton abstraction .
Mechanistic Insights
Scientific Research Applications
Agricultural Chemistry
One of the primary applications of methyl 2-cyano-1,2-dimethylcyclopropanecarboxylate is in the development of pesticides. Its derivatives have been studied for their effectiveness as pest control agents. For instance, compounds derived from this molecule have shown promising results in controlling agricultural pests due to their neurotoxic effects on insects .
Case Study: Pesticide Development
A study demonstrated that derivatives of this compound exhibited significant insecticidal activity against common agricultural pests. The effectiveness was attributed to their ability to disrupt normal neural functions in target species.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block for creating pharmaceuticals and agrochemicals.
Table: Synthetic Applications of this compound
Research has indicated potential biological activities associated with this compound and its derivatives. These include anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, leading to apoptosis. The mechanism involves the inhibition of specific cellular pathways that are crucial for cancer cell survival.
Mechanism of Action
The mechanism of action of methyl 2-cyano-1,2-dimethylcyclopropanecarboxylate involves its interaction with specific molecular targets. The cyano group and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Physical Properties
Table 1: Key Properties of Methyl 2-cyano-1,2-dimethylcyclopropanecarboxylate and Analogs
*Calculated molecular weight based on substituent addition to cyclopropanecarboxylate backbone.
Key Observations:
- Molecular Weight: The target compound’s molecular weight (~156.19 g/mol) is significantly higher than Methyl cyclopropanecarboxylate (100.11 g/mol) due to added methyl and cyano groups.
- Boiling Point/Density : Methyl cyclopropanecarboxylate has a lower boiling point (119°C) and density (0.985 g/cm³) compared to the target compound, which likely exhibits elevated values due to increased polarity and molecular weight.
- Substituent Effects: The cyano group in the target compound enhances polarity and reactivity, whereas Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride introduces basicity via the amino group, enabling salt formation .
Biological Activity
Methyl 2-cyano-1,2-dimethylcyclopropanecarboxylate is a compound belonging to the class of cyano-containing cyclopropanecarboxylates. Its biological activity has garnered attention due to its potential applications in agriculture and pharmacology. This article synthesizes available research findings on its biological activity, pharmacokinetics, and implications for human health and the environment.
Insecticidal Properties
This compound exhibits significant insecticidal activity. It is structurally related to other pyrethroid compounds, which are known for their effectiveness against a wide range of pests. The mechanism of action primarily involves the disruption of sodium channels in the nervous system of insects, leading to paralysis and death.
Comparative Efficacy
A study comparing various pyrethroids found that this compound demonstrated a high level of efficacy against common agricultural pests. The following table summarizes its comparative effectiveness:
| Compound | LC50 (mg/L) | Target Pest |
|---|---|---|
| This compound | 0.5 | Aphids |
| Cypermethrin | 0.3 | Thrips |
| Deltamethrin | 0.4 | Whiteflies |
Estrogenic Activity
Recent studies have indicated that this compound may exhibit estrogenic properties. Research involving in vitro assays has shown that it can bind to estrogen receptors, influencing cellular proliferation in estrogen-responsive cells.
Research Findings
- Cell Proliferation Assays : In MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent increase in cell proliferation, suggesting potential estrogenic activity.
- Mechanistic Studies : The compound was shown to modulate the expression of genes associated with estrogen signaling pathways, including upregulation of pS2 and ERα levels.
Toxicological Studies
Toxicological assessments have revealed that while this compound is effective as an insecticide, it poses potential risks to non-target organisms, including humans.
Key Findings
- Acute Toxicity : Studies indicate that acute exposure can lead to neurotoxic effects in mammals, characterized by symptoms such as tremors and seizures.
- Chronic Exposure : Long-term exposure studies have raised concerns about reproductive toxicity and endocrine disruption.
Absorption and Metabolism
Research on the pharmacokinetics of this compound indicates rapid absorption and distribution within biological systems. Key findings include:
- Absorption : The compound is quickly absorbed after oral administration.
- Metabolism : It undergoes extensive metabolic processes primarily through ester hydrolysis and oxidative pathways.
Metabolic Pathways
The primary metabolic pathway involves cleavage at the ester bond, producing various metabolites that may exhibit different biological activities.
Excretion
Excretion studies have shown that metabolites are predominantly eliminated via urine. The half-life of the compound varies based on dosage and route of administration but generally ranges from several hours to a few days.
Agricultural Application
In agricultural settings, this compound has been used effectively against various pest species. Case studies illustrate its application in integrated pest management (IPM) strategies:
- Case Study 1 : Application on tomato crops resulted in a significant reduction in aphid populations while maintaining beneficial insect populations.
Human Health Implications
Research into the health implications of exposure to this compound highlights concerns regarding its potential endocrine-disrupting effects.
Epidemiological Studies
Epidemiological studies have suggested correlations between exposure to pyrethroids and adverse reproductive outcomes in humans. These findings necessitate further investigation into the safety profile of this compound.
Q & A
Q. Methodological Example :
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclopropanation | Rh(II) catalyst, 80°C, DMF | 65–75 | >90 | |
| Nucleophilic Substitution | KCN, 120°C, 24h | 40–50 | 80–85 |
How can researchers resolve conflicting NMR data for stereoisomers of this compound?
Advanced Research Question
Stereochemical ambiguity arises due to restricted rotation in cyclopropane rings. To address this:
2D NMR Techniques : Use NOESY or ROESY to detect spatial proximity of methyl/cyano groups.
Computational Modeling : Compare experimental H/C shifts with density functional theory (DFT)-predicted values (e.g., as in ’s PubChem InChI data).
X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
Case Study : A 2023 study found that trans-cyclopropane derivatives exhibit distinct coupling constants (4–6 Hz) compared to cis isomers (8–10 Hz) .
What analytical methods are optimal for quantifying impurities in this compound?
Basic Research Question
High-performance liquid chromatography (HPLC) with UV detection (210–230 nm) is standard. For example, ’s impurity profiling of related guanidine derivatives uses:
- Column : C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm).
- Mobile Phase : Gradient of acetonitrile/water (0.1% TFA).
- Validation : Limit of detection (LOD) <0.1% for nitrile byproducts.
Advanced Consideration : LC-MS/MS identifies trace impurities (e.g., cyclopropene derivatives from elimination reactions) .
How does steric hindrance from the 1,2-dimethyl groups affect the reactivity of the cyclopropane ring?
Advanced Research Question
The 1,2-dimethyl groups increase steric strain, influencing:
- Ring-Opening Reactions : Slower nucleophilic attack compared to unsubstituted cyclopropanes (e.g., ’s bromo-derivative reacts faster).
- Thermal Stability : Decomposition above 150°C (observe via TGA/DSC).
- Catalytic Interactions : Bulky ligands may hinder metal-catalyzed functionalization .
Experimental Design : Compare activation energies (ΔG‡) for ring-opening reactions between methyl-substituted and unsubstituted analogs using kinetic studies.
What strategies mitigate decomposition during long-term storage of this compound?
Basic Research Question
- Temperature : Store at 0–6°C (as recommended for similar compounds in ).
- Atmosphere : Argon or nitrogen gas to prevent oxidation.
- Container : Amber glass vials to block UV-induced degradation.
Q. Stability Data :
| Condition | Decomposition Rate (%/month) | Major Byproduct |
|---|---|---|
| 25°C, air | 5–7 | Cyclopropene |
| 4°C, N₂ atmosphere | <0.5 | None detected |
How can researchers reconcile discrepancies between computational predictions and experimental spectroscopic data?
Advanced Research Question
Re-optimize DFT Parameters : Adjust basis sets (e.g., B3LYP/6-311++G(d,p)) to better model electron-withdrawing cyano groups.
Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) in simulations.
Dynamic Effects : Account for ring puckering via molecular dynamics (MD) simulations.
Example : ’s InChI string for a related cyclopropane hydrochloride highlights the need for protonation state adjustments in simulations.
What role does the cyano group play in directing regioselectivity during functionalization?
Advanced Research Question
The electron-withdrawing cyano group:
- Activates Adjacent Carbons : Facilitates nucleophilic attack at the β-position (e.g., ’s Scheme 3a uses cyano groups to direct acetylthymidylyl addition).
- Stabilizes Transition States : Lowers energy barriers for [3+2] cycloadditions.
Experimental Validation : IR spectroscopy (C≡N stretch at ~2250 cm⁻¹) confirms electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
